4-Ethylbenzo[d]oxazole-2-carbonitrile is a heterocyclic compound characterized by a benzo[d]oxazole ring substituted with an ethyl group and a nitrile functional group. Its molecular formula is , and it plays a significant role in various chemical and biological processes. The compound's structure consists of a fused benzene and oxazole ring, which contributes to its unique properties and reactivity.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions under basic conditions .
4-Ethylbenzo[d]oxazole-2-carbonitrile exhibits notable biological activity, particularly as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. By inhibiting COX-2, this compound can reduce the production of prostaglandins, which are mediators of inflammation. Additionally, it has shown antimicrobial properties by influencing microbial metabolism and cell signaling pathways, potentially leading to anticancer effects through modulation of cell proliferation and apoptosis .
The synthesis of 4-Ethylbenzo[d]oxazole-2-carbonitrile can be achieved through several methods:
4-Ethylbenzo[d]oxazole-2-carbonitrile finds applications in medicinal chemistry due to its biological activity. It is being investigated for its potential use in developing anti-inflammatory drugs as well as antimicrobial agents. Its ability to modulate key biochemical pathways makes it a candidate for further research in cancer therapeutics .
Studies on the interactions of 4-Ethylbenzo[d]oxazole-2-carbonitrile reveal its significant effects on cellular processes. It has been shown to influence gene expression and cellular metabolism, which are critical in understanding its therapeutic potential. In silico studies suggest favorable pharmacokinetic properties such as good gastrointestinal absorption and low blood-brain barrier permeability, indicating potential for oral bioavailability .
Several compounds share structural similarities with 4-Ethylbenzo[d]oxazole-2-carbonitrile, including:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Ethylbenzo[d]oxazole-2-carbonitrile | Ethyl group; nitrile functionality | COX-2 inhibition; antimicrobial |
| Benzo[d]oxazole-2-carbonitrile | No ethyl group; similar core structure | COX-2 inhibition |
| Ethyl benzo[d]oxazole-2-carboxylate | Ethyl ester; different functional group | Varies; less studied |
| Benzo[f]oxazole derivatives | Altered ring structure; diverse reactivity | Varies widely |
This comparison highlights the unique features of 4-Ethylbenzo[d]oxazole-2-carbonitrile, particularly its specific biological activities linked to its structural components. Each compound's variations contribute to distinct pharmacological profiles, making them valuable in different research contexts .
Benzoxazoles, first synthesized in the early 20th century, emerged as structural analogs of nucleic acid bases like adenine and guanine, sparking interest in their biochemical potential. The fusion of a benzene ring with an oxazole moiety creates a planar, aromatic system capable of π-π stacking and hydrogen bonding, properties critical for interactions with biological targets. Early applications focused on dyes and fluorescent materials, but the discovery of natural benzoxazoles, such as the antimicrobial calcimycin, shifted research toward medicinal chemistry.
The development of 4-substituted benzoxazoles, including 4-ethylbenzo[d]oxazole-2-carbonitrile, gained momentum in the 1990s with the advent of nickel-catalyzed protocols. For example, [(dippe)Ni(H)]₂ catalysts enabled the atom-economical synthesis of 2-cyanobenzoxazoles from nitriles and methanol, achieving yields up to 92% under mild conditions. These methods addressed earlier challenges in regioselectivity and functional group compatibility, facilitating the production of derivatives for structure-activity relationship (SAR) studies.
Table 1: Key Advances in Benzoxazole Synthesis
Substituent positioning on the benzoxazole scaffold profoundly influences electronic, steric, and biological properties. In 4-ethylbenzo[d]oxazole-2-carbonitrile, the ethyl group at the 4-position and nitrile at the 2-position create a synergistic effect:
Synthetic Optimization:Nickel-catalyzed reactions using [Ni(cod)₂]/dppe (cod = 1,5-cyclooctadiene; dppe = 1,2-bis(diphenylphosphino)ethane) show superior performance for substrates with electron-withdrawing groups. For example, 4-cyanopyridine derivatives achieve 85% yield with this system, whereas sterically hindered analogs yield <50%. Computational models reveal that the ethyl group’s van der Waals interactions with catalytic intermediates lower activation barriers by 12–15 kJ/mol.
4-Ethylbenzo[d]oxazole-2-carbonitrile represents a heterocyclic compound characterized by a fused bicyclic ring system incorporating both nitrogen and oxygen heteroatoms [1] [2] [3]. The compound bears the Chemical Abstracts Service registry number 1804198-83-1 and possesses the molecular formula C₁₀H₈N₂O with a molecular weight of 172.18 grams per mole [1] [2] [4]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-ethyl-1,3-benzoxazole-2-carbonitrile, reflecting its systematic structural organization [2] [3] [4].
The molecular architecture consists of a benzoxazole core framework formed by the fusion of a benzene ring with an oxazole ring [1] [3] [4]. The oxazole moiety contains both nitrogen and oxygen heteroatoms positioned at the 1 and 3 positions respectively, creating a five-membered heterocyclic system that exhibits electron-deficient characteristics [6]. The benzene ring fusion occurs through shared carbon atoms, resulting in a planar aromatic system that facilitates electron delocalization across the entire molecular framework [6] [7].
Substitution occurs at two distinct positions on the bicyclic scaffold [2] [3] [4]. The ethyl group (-CH₂CH₃) occupies the 4-position of the benzene ring, introducing alkyl character and steric bulk to the molecular structure [1] [2] [3]. The carbonitrile functionality (-C≡N) attaches at the 2-position of the oxazole ring, contributing significant electron-withdrawing properties and linear geometry to the overall molecular architecture [2] [3] [4].
The canonical Simplified Molecular Input Line Entry System representation of the compound is CCC1=C2C(=CC=C1)OC(=N2)C#N, which accurately depicts the connectivity and bonding patterns within the molecular structure [2] [3] [4]. The International Chemical Identifier string InChI=1S/C10H8N2O/c1-2-7-4-3-5-8-10(7)12-9(6-11)13-8/h3-5H,2H2,1H3 provides a standardized computational representation suitable for database searches and structural informatics applications [2] [3] [4].
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 4-ethyl-1,3-benzoxazole-2-carbonitrile |
| Chemical Abstracts Service Number | 1804198-83-1 |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight (g/mol) | 172.18 |
| International Chemical Identifier Key | OMFOHIHLHXCEKM-UHFFFAOYSA-N |
| Canonical Simplified Molecular Input Line Entry System | CCC1=C2C(=CC=C1)OC(=N2)C#N |
| PubChem Compound Identification | 118993106 |
The spectroscopic fingerprint of 4-ethylbenzo[d]oxazole-2-carbonitrile reveals distinctive patterns consistent with its heterocyclic carbonitrile structure [8] [9] [10]. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework through analysis of both proton and carbon-13 environments [8] [9] [11].
Proton nuclear magnetic resonance spectroscopy of benzoxazole derivatives typically exhibits characteristic chemical shift patterns in the aromatic region between 7.2 and 8.0 parts per million [8] [9] [12]. The three aromatic protons of the benzene ring system appear as a complex multiplet, reflecting the electronic environment influenced by both the fused oxazole ring and the ethyl substituent [8] [9]. The ethyl group manifests as two distinct signals: the methylene protons (-CH₂-) appear as a quartet around 2.6-2.8 parts per million with coupling constant approximately 7.5 Hertz, while the terminal methyl protons (-CH₃) generate a triplet signal at 1.2-1.3 parts per million with matching coupling constant [8] [9] [12].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonitrile carbon as a characteristic quaternary signal in the 110-120 parts per million region, consistent with the sp-hybridized carbon environment of the nitrile group [12] [11] [13]. The aromatic carbon atoms distribute across the 120-160 parts per million range, with individual chemical shifts dependent upon their proximity to the heteroatoms and the electron-withdrawing carbonitrile substituent [8] [9] [11]. The ethyl carbon atoms appear in the aliphatic region, with the methylene carbon around 25-30 parts per million and the methyl carbon at approximately 12-15 parts per million [8] [9].
Infrared spectroscopy provides definitive evidence for functional group identification through characteristic vibrational frequencies [8] [14] [12]. The carbonitrile group exhibits a strong, sharp absorption band between 2220-2240 wavenumbers, representing the carbon-nitrogen triple bond stretching vibration [14] [12] [13]. This frequency range reflects the electron-withdrawing influence of the attached benzoxazole system, which modulates the triple bond character through resonance effects [14] [13]. The oxazole ring demonstrates carbon-nitrogen stretching vibrations in the 1600-1650 wavenumber region, while aromatic carbon-carbon stretching modes appear as multiple bands between 1450-1600 wavenumbers [8] [14] [12].
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 172, corresponding to the intact molecular weight [1] [3] [12]. Fragmentation patterns typically involve loss of the ethyl group and subsequent ring opening processes, generating characteristic daughter ions that confirm the proposed structure [12]. The base peak often corresponds to the molecular ion or fragments resulting from carbonitrile group retention, reflecting the stability of the nitrile functionality under ionization conditions [12].
| Spectroscopic Method | Expected Range/Value | Characteristics |
|---|---|---|
| ¹H Nuclear Magnetic Resonance (aromatic) | 7.2-8.0 ppm | Complex multiplet, 3H |
| ¹H Nuclear Magnetic Resonance (ethyl CH₂) | 2.6-2.8 ppm | Quartet, J ≈ 7.5 Hz, 2H |
| ¹H Nuclear Magnetic Resonance (ethyl CH₃) | 1.2-1.3 ppm | Triplet, J ≈ 7.5 Hz, 3H |
| ¹³C Nuclear Magnetic Resonance (C≡N) | 110-120 ppm | Quaternary carbon |
| ¹³C Nuclear Magnetic Resonance (aromatic) | 120-160 ppm | Multiple aromatic signals |
| Infrared (C≡N stretch) | 2220-2240 cm⁻¹ | Strong, sharp |
| Infrared (C=N stretch) | 1600-1650 cm⁻¹ | Medium intensity |
| Infrared (aromatic C=C) | 1450-1600 cm⁻¹ | Multiple bands |
| Mass Spectrometry (molecular ion) | m/z 172 [M]⁺ | Base peak expected |
Density functional theory calculations provide comprehensive insights into the electronic structure and steric properties of 4-ethylbenzo[d]oxazole-2-carbonitrile [6] [15] [7]. Quantum mechanical modeling using hybrid functionals such as Becke three-parameter Lee-Yang-Parr with basis sets including 6-311++G(d,p) reveals detailed molecular orbital characteristics and geometric parameters [6] [16] [11].
The electronic structure exhibits significant electron delocalization across the fused ring system, with highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflecting the electron-deficient nature of the oxazole ring combined with the electron-withdrawing carbonitrile substituent [6] [16] [17]. The highest occupied molecular orbital primarily localizes on the benzene ring portion, while the lowest unoccupied molecular orbital concentrates on the oxazole ring and carbonitrile functionality [16] [11] [17]. This orbital distribution facilitates intramolecular charge transfer processes and influences the compound's reactivity patterns [16] [17] [18].
Geometric optimization reveals a planar molecular configuration for the fused ring system, with minimal distortion from idealized aromatic geometry [6] [7] [19]. Bond lengths within the benzoxazole framework fall within expected ranges: carbon-nitrogen bonds in the oxazole ring measure approximately 1.39-1.41 Angstroms, carbon-oxygen bonds span 1.36-1.38 Angstroms, and the carbonitrile triple bond exhibits a characteristic length of 1.15-1.17 Angstroms [6] [19] . The ethyl substituent adopts a conformation that minimizes steric interactions with the aromatic system, typically exhibiting dihedral angles between 0-30 degrees relative to the benzene ring plane [6] [7].
Electrostatic potential surface calculations demonstrate the electron-withdrawing influence of the carbonitrile group, creating regions of positive electrostatic potential that enhance the compound's susceptibility to nucleophilic attack [6] [16] [17]. The ethyl substituent provides electron-donating character through inductive effects, partially counterbalancing the electron-deficient nature of the heterocyclic core [6] [17]. Natural bond orbital analysis reveals significant orbital interactions between the π-system of the benzene ring and the nitrogen lone pairs of the oxazole ring, contributing to the overall aromatic stabilization [6] [7] [11].
Vibrational frequency calculations confirm the absence of imaginary frequencies, establishing the optimized geometry as a true minimum on the potential energy surface [6] [11]. Calculated vibrational modes correlate well with experimental infrared spectroscopic data, validating the computational approach and providing detailed assignments for observed absorption bands [6] [11] [13]. The carbonitrile stretching frequency calculated at approximately 2230 wavenumbers matches experimental observations and reflects the electronic environment of the triple bond [6] [13].
| Structural Parameter | Theoretical Value | Reference Type |
|---|---|---|
| Carbon-Nitrogen (oxazole) | 1.39-1.41 Å | Density Functional Theory calculation |
| Carbon-Oxygen (oxazole) | 1.36-1.38 Å | Density Functional Theory calculation |
| Carbon≡Nitrogen (carbonitrile) | 1.15-1.17 Å | Experimental/Density Functional Theory |
| Carbon-Carbon (ethyl) | 1.53-1.54 Å | Standard alkyl |
| Carbon-Carbon (aromatic) | 1.38-1.40 Å | Aromatic standard |
| Nitrogen-Carbon=Oxygen angle | 115-120° | Heterocycle geometry |
| Carbon≡Nitrogen bond angle | 178-180° | Linear nitrile |
| Dihedral angle (ethyl-benzene) | 0-30° | Conformational analysis |
The most widely published protocol for synthesizing benzoxazole-2-carbonitrile derivatives involves the cyclization of 2-aminophenol using cyanogen bromide as a cyanating agent [1]. This classical approach represents the foundation of oxazole synthesis, though it presents significant safety concerns due to the highly toxic nature of cyanogen bromide [1].
The reaction mechanism involves nucleophilic attack of the amino group on cyanogen bromide, followed by intramolecular cyclization to form the oxazole ring bearing the nitrile substituent at the 2-position [2]. The process typically requires basic conditions with solvents such as ethanol or acetonitrile, and elevated temperatures to facilitate ring closure [2].
Table 1: Classical Cyclization Methods for Oxazole-2-carbonitrile Synthesis
| Method | Reagents | Conditions | Yield | Key Features |
|---|---|---|---|---|
| BrCN Cyclization | 2-Aminophenol, BrCN | Basic conditions, EtOH/CH3CN, elevated temp | 60-85% | Classical method, well-established |
| Dehydration Route | Oxazole-2-carboxamide, POCl3 | Pyridine, RT, 5 hours | 74% | Room temperature conditions |
| CS2 Mediated | 2-Aminophenol, CS2 | Alkaline conditions, reflux | 70-90% | Mild conditions, versatile |
Research has demonstrated that the reaction of 2-aminophenol with cyanogen bromide in methanol at room temperature for 48 hours produces 2-aminobenzoxazole [3]. However, due to the toxicity concerns associated with cyanogen bromide, alternative cyanating agents have been developed, including the use of N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid [4].
An alternative classical approach involves the use of carbon disulfide as a key reagent in the formation of oxazole intermediates [5]. This method utilizes the reaction of β-ketoazide with triphenylphosphine and carbon disulfide to produce 2-mercapto-oxazoles, which can serve as versatile intermediates for further functionalization [5].
The iminophosphorane-mediated synthesis represents a pre-eminent method because it can provide several kinds of alkyl, aryl, and secondary amine groups at the 2-position of 1,3-oxazoles [5]. The process involves the initial formation of iminophosphorane intermediates, which then undergo cyclization with carbon disulfide to generate the mercapto-oxazole framework [5].
Under alkaline conditions, the reaction proceeds through the formation of intermediates containing formyl groups, which are subsequently converted to oxazole derivatives through pH adjustment and cyclization [6]. This approach offers advantages in terms of functional group tolerance and the ability to introduce diverse substituents at various positions of the oxazole ring.
Modern synthetic approaches have increasingly focused on transition metal-catalyzed cyclization reactions to construct oxazole frameworks with improved efficiency and selectivity. Gold-catalyzed three-component reactions have emerged as particularly effective methods for forming substituted oxazoles from readily available starting materials [7].
The gold-catalyzed approach involves the reaction of N-benzylimines, terminal alkynes, and acyl chlorides, utilizing sacrificial benzyl groups to merge two otherwise incompatible reactions: acetylide addition to acyl-iminium and cyclization of propargylamides to oxazoles [7]. This methodology has been extensively studied through both chemical observations and density functional theory calculations to understand the reaction mechanism [7].
Cationic gold complexes have been particularly effective in catalyzing the synthesis of functionalized oxazoles from N-propargylamides [8]. Novel catalytic systems consisting of cationic gold complexes, N-hydroxyphthalimide, and transition-metal-based Lewis acids have been developed for the one-pot synthesis of functionalized oxazoles with excellent functional group tolerance [8].
Key advantages of transition metal catalysis include:
Copper-catalyzed oxidative cyclization represents another significant advancement in oxazole synthesis [9]. A novel copper-catalyzed oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles, proceeding through cascade formation of C-N and C-O bonds by oxygen oxidation [9]. This method obtains desired products from readily available starting materials while avoiding hazardous materials, providing a green synthetic approach [9].
Microwave-assisted synthesis has revolutionized oxazole chemistry by dramatically reducing reaction times while maintaining or improving yields . The microwave-assisted protocol enables rapid access to oxazole derivatives using aryl nitriles or cyano-containing compounds and various starting materials [11].
The optimization of microwave conditions has shown that reactions performed at 65°C with 350W power for 8 minutes can afford oxazole products in yields up to 96% . The use of microwave irradiation in isopropanol medium with potassium phosphate as base has proven particularly effective for the synthesis of 5-phenyl oxazole derivatives .
Microwave Synthesis Advantages:
The microwave-mediated condensation between 3-oxetanone and primary amides has delivered moderate to good yields of hydroxymethyloxazoles [12]. These reactions use sustainable solvents and require only short reaction times, making them highly competitive methods for constructing valuable heteroarenes [12].
Single-step microwave-mediated synthesis protocols have been developed that demonstrate the critical role of acid catalysis and the importance of acid strength in facilitating oxazole formation [12]. The calculated barriers from electronic structure calculations were fully consistent with the observed order of reactivity between different starting materials [12].
Mechanochemical synthesis represents a paradigm shift toward environmentally sustainable oxazole synthesis by eliminating the need for organic solvents [13]. Scalable, solvent-free synthesis of oxazoles under ball-milling conditions has been successfully developed using recyclable catalysts [13].
The mechanochemical approach allows the synthesis of oxazole derivatives in moderate to excellent yields from terminal alkynes and appropriate starting materials using recyclable copper-aluminum oxide nanocomposite catalysts [13]. The methodology is reproducible on gram scales without requiring modifications to milling time, demonstrating its practical applicability [13].
Mechanochemical Synthesis Benefits:
A regioselective, solvent-free and catalyst-free synthesis of isoxazoles has been developed under ball milling conditions [14]. This approach demonstrates the potential for mechanochemical methods to achieve complex heterocycle synthesis without traditional chemical reagents or solvents.
The mechanochemical grafting technique has been shown to be highly efficient for solvent-free synthesis, completing reactions in as little as 5 minutes at room temperature [15]. This method provides a general, simple, and highly efficient alternative to traditional solvothermal routes for the fabrication of organic compounds [15].
While direct biocatalytic synthesis of 4-ethylbenzo[d]oxazole-2-carbonitrile remains underexplored, significant advances have been made in understanding enzymatic oxazole formation in natural product biosynthesis [16]. The identification of oxazole ring formation enzymes provides insights into potential biocatalytic approaches for synthetic applications.
Oxazole formation in natural systems is generally catalyzed by enzyme complexes consisting of dehydrogenase and cyclodehydratase proteins [16]. The discovery of Itm15, a cyclodehydratase that catalyzes straight-chain dehydration reactions to form oxazole rings, represents a significant advancement in understanding enzymatic oxazole formation [17].
Biocatalytic Approach Characteristics:
The orchestration of enzymatic processing by thiazole/oxazole-modified microcin biosynthetic enzymes has provided significant insights into heterocycle biosynthesis [18]. Thiazoles and oxazoles are installed by the successive action of an ATP-dependent cyclodehydratase and an FMN-dependent dehydrogenase, which are responsible for azoline formation and azoline oxidation, respectively [18].
Research into biosynthetic pathways has revealed that oxazole formation involves complex enzymatic cascades that could potentially be adapted for synthetic applications . The development of recombinant enzyme systems expressing multicomponent, soluble di-iron monooxygenases has shown promise for the biocatalytic synthesis of heteroaromatic compounds [20].
Table 2: Green Chemistry Methods for Oxazole Synthesis
| Method | Environmental Benefits | Typical Yields | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Microwave-assisted | Reduced energy consumption | 85-96% | 5-15 min | Rapid, efficient |
| Mechanochemical | No solvents, minimal waste | 80-95% | 30-60 min | Environmentally friendly |
| Electrochemical | Avoids toxic oxidants | 65-85% | 2-6 h | Clean oxidation |
| Biocatalytic | Enzymatic specificity | 70-90% | 4-12 h | Sustainable |